

An In-depth Technical Guide to 1-Benzyl-3-isopropylpiperazine

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Compound of Interest

Compound Name: 1-Benzyl-3-isopropylpiperazine

Cat. No.: B1344090

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This technical guide provides a comprehensive overview of **1-Benzyl-3-isopropylpiperazine**, including its chemical structure, identifiers, and a review of the synthetic methodologies and biological activities of closely related piperazine derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Structure

1-Benzyl-3-isopropylpiperazine is a substituted piperazine derivative. The core structure consists of a piperazine ring substituted at the 1-position with a benzyl group and at the 3-position with an isopropyl group. The presence of a chiral center at the 3-position gives rise to two stereoisomers, (S)- and (R)-**1-Benzyl-3-isopropylpiperazine**.

The structural representation and key chemical identifiers are summarized below.

Identifier	Value	Reference
Chemical Name	1-Benzyl-3-isopropylpiperazine	
Molecular Formula	C ₁₄ H ₂₂ N ₂	[1]
Molecular Weight	218.34 g/mol	[1]
CAS Number	851014-13-6 (racemate)	[2]
(S)-isomer CAS	324748-62-1	[1]
(R)-isomer	Not specified, but commercially available	[3]
(S)-isomer Dihydrochloride CAS	Not specified, CID 177700324	[4]
IUPAC Name ((S)-isomer)	(3S)-1-benzyl-3-propan-2-ylpiperazine	[4]
SMILES ((S)-isomer)	CC(C) [C@H]1CN(CCN1)CC2=CC=C C=C2	[4]

Physicochemical Properties

Limited experimental data is available for the physicochemical properties of **1-Benzyl-3-isopropylpiperazine**. The table below lists the available information.

Property	Value	Reference
Boiling Point	310 °C	[2]
Density	0.974 g/cm ³	[2]
Flash Point	113 °C	[2]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **1-Benzyl-3-isopropylpiperazine** is not readily available in the cited literature, the synthesis of the parent compound, 1-benzylpiperazine, is well-documented and provides a foundational method that can be adapted.

General Synthesis of 1-Substituted Piperazines

A common method for the synthesis of N-monosubstituted piperazines involves the direct reaction of piperazine with a suitable alkylating or arylating agent. A detailed protocol for the synthesis of 1-benzylpiperazine is provided in Organic Syntheses.[5]

Experimental Protocol: Synthesis of 1-Benzylpiperazine[5]

- A solution of piperazine hexahydrate (0.125 mole) in absolute ethanol (50 ml) is warmed to 65°C.
- Piperazine dihydrochloride monohydrate (0.125 mole) is dissolved in the warmed solution with swirling.
- Recently distilled benzyl chloride (0.125 mole) is added over 5 minutes with vigorous stirring while maintaining the temperature at 65°C.
- The reaction mixture is stirred for an additional 25 minutes at 65°C, during which piperazine dihydrochloride monohydrate precipitates.
- The mixture is cooled in an ice bath for 30 minutes, and the precipitated solid is collected by suction filtration, washed with ice-cold absolute ethanol, and dried.
- The combined filtrate and washings are cooled in an ice bath and treated with absolute ethanol saturated with dry hydrogen chloride to precipitate 1-benzylpiperazine dihydrochloride.
- The precipitated product is collected by filtration, washed with dry benzene, and dried.
- For obtaining the free base, the dihydrochloride salt is dissolved in water, made alkaline (pH > 12) with 5N sodium hydroxide, and extracted with chloroform.

- The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
- The pure 1-benzylpiperazine is obtained by distillation under reduced pressure.

To synthesize **1-benzyl-3-isopropylpiperazine**, this protocol would likely be modified by starting with 2-isopropylpiperazine. The synthesis of chiral (R)- or (S)-2-isopropylpiperazine would be required to produce the corresponding chiral end product.

Characterization

The characterization of the final product and intermediates would typically involve standard analytical techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups.
- Chromatographic Methods (e.g., GC, HPLC): To assess purity.

Biological Activity and Potential Applications

Direct experimental data on the biological activity of **1-Benzyl-3-isopropylpiperazine** is scarce in the public domain. However, the broader class of benzylpiperazine and piperazine derivatives has been extensively studied, revealing a wide range of pharmacological activities. The activities of these related compounds can suggest potential areas of investigation for **1-Benzyl-3-isopropylpiperazine**.

Compound Class/Example	Biological Target(s)	Observed Activity	Potential Application	Reference
1-Benzylpiperazine (BZP)	Dopamine and Serotonin Transporters	Stimulant, Hallucinogenic	Recreational Drug, Research Tool	[6]
N-aryl-N'-benzylpiperazines	D2, 5-HT1A, α 1-adrenergic receptors	Antipsychotic activity	Antipsychotic	[7]
Phenylpiperazine-hydantoin derivatives	α 1-adrenergic and Serotonin receptors	Anxiolytic potential	Anxiolytic	[8]
N-benzyl piperidine derivatives	HDAC and AChE	Inhibition	Alzheimer's Disease	[9]
1-Arylpiperazines	Serotonin Receptors	Agonism	Research in serotonergic systems	[10]
Phenylpiperazine Analogs	Dopamine D3 vs. D2 Receptors	Selective Ligands	Parkinson's Disease (LID)	[11]

Given the structural similarity, **1-Benzyl-3-isopropylpiperazine** may exhibit activity at dopaminergic, serotonergic, and/or adrenergic receptors. The isopropyl substituent at the 3-position could influence receptor selectivity and potency compared to the unsubstituted 1-benzylpiperazine.

Experimental Protocols for Biological Evaluation

The following are examples of experimental protocols that could be employed to characterize the biological activity of **1-Benzyl-3-isopropylpiperazine**, based on studies of related compounds.

In Vitro Receptor Binding Assay

This protocol is a general representation of how the affinity of a compound for a specific receptor is determined.

Objective: To determine the binding affinity (K_i) of **1-Benzyl-3-isopropylpiperazine** for a target receptor (e.g., dopamine D2 receptor).

Materials:

- Cell membranes expressing the target receptor.
- A radiolabeled ligand known to bind to the receptor (e.g., [^3H]-spiperone for D2 receptors).
- **1-Benzyl-3-isopropylpiperazine** at various concentrations.
- Assay buffer.
- Scintillation fluid and a scintillation counter.

Protocol:

- Prepare a series of dilutions of **1-Benzyl-3-isopropylpiperazine**.
- In a multi-well plate, combine the cell membranes, the radiolabeled ligand at a fixed concentration, and either buffer (for total binding), a high concentration of a known non-radiolabeled ligand (for non-specific binding), or the test compound at various concentrations.
- Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.
- Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound ligand.
- Wash the filters with cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

- Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
- Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

In Vivo Behavioral Assay (Example: Conditioned Avoidance Response)

This protocol is an example of an in vivo test to assess potential antipsychotic activity.

Objective: To evaluate the effect of **1-Benzyl-3-isopropylpiperazine** on the conditioned avoidance response (CAR) in rats.

Animals: Male Sprague-Dawley rats.

Apparatus: A shuttle box with two compartments separated by a gate, equipped with a light, a sound source, and a grid floor for delivering a mild foot shock.

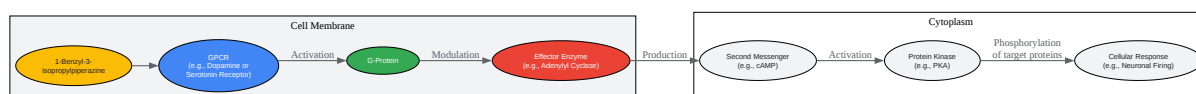
Protocol:

- Train the rats to associate a conditioned stimulus (e.g., a light and a tone) with an unconditioned stimulus (a mild foot shock). The rats learn to avoid the shock by moving to the other compartment of the shuttle box upon presentation of the conditioned stimulus.
- Once the rats are trained to a stable performance level, administer different doses of **1-Benzyl-3-isopropylpiperazine** (or vehicle control) intraperitoneally.
- After a set pre-treatment time, place the rat in the shuttle box and begin the test session.
- Record the number of successful avoidance responses (moving to the other compartment during the conditioned stimulus) and escape responses (moving after the onset of the foot shock).
- A reduction in the number of avoidance responses without a significant effect on escape responses is indicative of potential antipsychotic activity.

Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway

While the specific signaling pathways modulated by **1-Benzyl-3-isopropylpiperazine** are unknown, related benzylpiperazine derivatives are known to interact with G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors. The diagram below illustrates a generalized GPCR signaling cascade that could be activated or inhibited by such a compound.

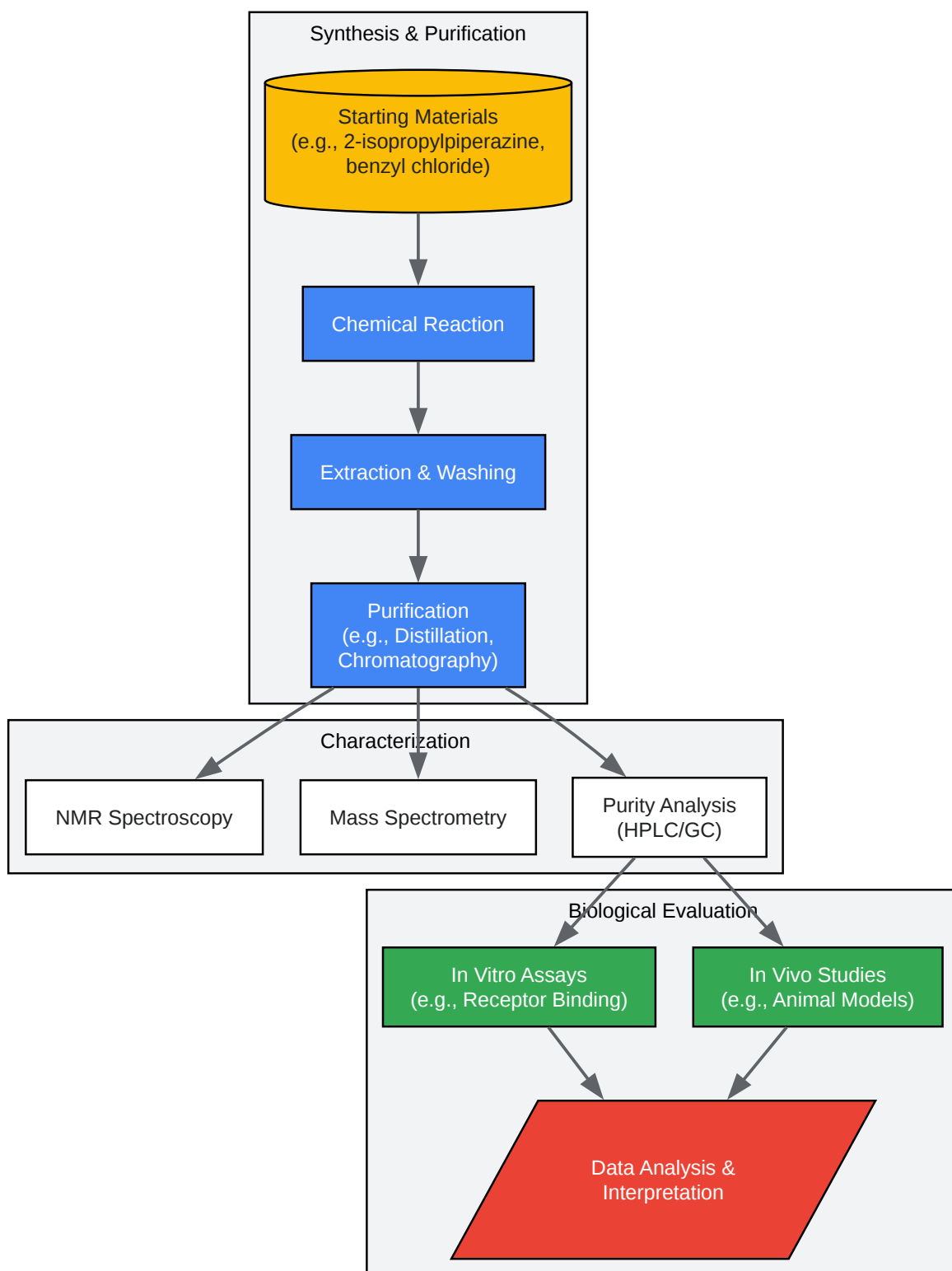


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Caption: Generalized GPCR signaling pathway potentially modulated by **1-Benzyl-3-isopropylpiperazine**.

Experimental Workflow: Synthesis to Biological Evaluation

The following diagram outlines a typical workflow for the synthesis, purification, characterization, and subsequent biological evaluation of a novel compound like **1-Benzyl-3-isopropylpiperazine**.



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Caption: A typical experimental workflow from synthesis to biological evaluation.

Conclusion

1-Benzyl-3-isopropylpiperazine is a chiral derivative of the well-known psychoactive compound 1-benzylpiperazine. While specific data on its synthesis, physicochemical properties, and biological activity are limited, the extensive research on related piperazine derivatives provides a strong foundation for its potential pharmacological profile and methods for its investigation. Future research should focus on the stereospecific synthesis of the (R) and (S) isomers and their comprehensive pharmacological characterization to elucidate their potential as research tools or therapeutic agents.

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